molecular formula C24H22N2O2 B2981218 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole CAS No. 685097-05-6

2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Cat. No.: B2981218
CAS No.: 685097-05-6
M. Wt: 370.452
InChI Key: CVTQOJZHPKNFQP-FOCLMDBBSA-N
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Description

2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring system substituted with a 2-methoxyphenyl group and a 2-phenoxyethyl group. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many benzimidazole derivatives are known to have biological activity, including antimicrobial, antiviral, and anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could involve studying the biological activity of this compound, as well as optimizing its synthesis process. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could have potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a Heck reaction, where the benzodiazole core is reacted with 2-methoxyphenyl iodide in the presence of a palladium catalyst.

    Attachment of the 2-Phenoxyethyl Group: The final step involves the alkylation of the benzodiazole derivative with 2-phenoxyethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole
  • 2-[(E)-2-(2,3-dihydro-1-benzofuran-5-yl)ethenyl]-1,3-benzoxazole
  • 2-{(E)-2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole

Uniqueness

2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzodiazole core with methoxyphenyl and phenoxyethyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-27-23-14-8-5-9-19(23)15-16-24-25-21-12-6-7-13-22(21)26(24)17-18-28-20-10-3-2-4-11-20/h2-16H,17-18H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTQOJZHPKNFQP-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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